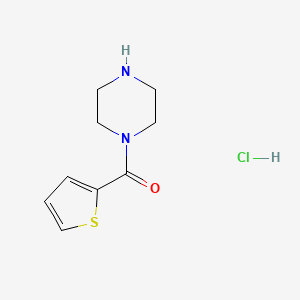

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

説明

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a thiophene moiety via a ketone group, with a hydrochloride counterion. This structure is optimized for pharmaceutical applications, particularly in targeting enzymes or receptors where the piperazine-thiophene scaffold enhances binding affinity. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving thiophene-2-carboxylic acid derivatives and piperazine precursors under acidic conditions . Characterization typically employs thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .

特性

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZYLXCZZPFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661318 | |

| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99580-45-7 | |

| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophene-2-carbonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a thiophene moiety, and a carbonyl group, which contribute to its biological activity. The piperazine structure is known for enhancing solubility and bioavailability in pharmaceutical applications.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity

Piperazine derivatives, including those with thiophene components, have demonstrated anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of piperazine derivatives. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Serotonin Receptors : Compounds with similar structures have been shown to bind to 5-HT1A serotonin receptors, influencing mood and anxiety .

- Kinase Inhibition : Some studies suggest that piperazine derivatives may inhibit protein kinases involved in cancer proliferation, presenting a dual role in targeting both cancerous cells and associated signaling pathways .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various piperazine derivatives found that specific substitutions on the thiophene ring significantly enhanced activity against cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Study 2: Neuroprotective Effects

In a model for Alzheimer's disease, a piperazine derivative was tested for its ability to inhibit AChE. Results showed that the compound significantly reduced enzyme activity with an IC50 value of 0.5 μM, suggesting it could serve as a lead compound for further development in neurodegenerative disease therapies .

Data Tables

科学的研究の応用

Antidepressant Activity

Research has indicated that derivatives of piperazine, including Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride, exhibit significant binding affinity towards serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that certain analogs displayed micromolar affinity for these receptors, suggesting potential applications in treating depression and anxiety disorders .

Antihistaminic Effects

The compound has been identified as an antagonist at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release. This antagonistic action implies potential therapeutic uses in treating obesity and other metabolic disorders, as H3 receptor antagonists can influence appetite regulation and energy metabolism .

Antiviral Activity

Recent investigations into thiophene derivatives have revealed antiviral properties against various viruses. This compound may serve as a scaffold for developing antiviral agents, with studies showing promising activity in micromolar ranges against specific viral targets .

Case Study 1: Serotonin Receptor Interaction

In a detailed study involving docking simulations and biological assays, a series of benzo[b]thiophenes linked to piperazine were synthesized and evaluated for their affinity towards 5-HT1A receptors. The most effective compound demonstrated a Ki value of 2.30 μM, highlighting the importance of structural modifications in enhancing receptor binding .

Case Study 2: H3 Receptor Modulation

Another study focused on the synthesis of piperazine derivatives targeting H3 receptors. The findings suggested that specific substitutions on the piperazine ring could significantly enhance antihistaminic activity, providing insights into optimizing compounds for therapeutic use in obesity management .

Data Table: Summary of Biological Activities

| Compound Name | Target Receptor | Affinity (Ki) | Biological Activity |

|---|---|---|---|

| This compound | 5-HT1A | 2.30 μM | Antidepressant potential |

| Piperazin derivatives | H3 | Varies | Antihistaminic effects |

| Thiophene derivatives | Viral Targets | Micromolar | Antiviral activity |

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine ring in this compound undergoes nucleophilic substitution reactions, particularly at its nitrogen atoms. This reactivity is exploited to introduce diverse substituents for pharmacological optimization:

-

Acylation : Reaction with acid chlorides (e.g., aromatic or heterocyclic acid chlorides) in dry dichloromethane (DCM) under basic conditions (triethylamine) yields N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides in polar aprotic solvents (e.g., DMF) at 0–5°C forms N-alkylated products.

Example Reaction:

Coupling Reactions

The thiophene and carbonyl groups participate in cross-coupling reactions to form complex architectures:

-

Suzuki-Miyaura Coupling : The thiophene moiety reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

-

Buchwald-Hartwig Amination : Piperazine nitrogen facilitates C–N bond formation with aryl halides using Pd₂(dba)₃ and Xantphos.

Deprotection and Salt Formation

The hydrochloride salt is synthesized via deprotection of Boc-protected intermediates:

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM at 0°C removes the Boc group .

-

Salt Formation : Neutralization with HCl(g) in ethanol precipitates the hydrochloride salt.

Oxidation and Reduction

-

Oxidation : The thiophene sulfur can be oxidized to sulfoxide or sulfone using m-CPBA (meta-chloroperbenzoic acid).

-

Reduction : The carbonyl group is reduced to a hydroxymethylene group using NaBH₄ or LiAlH₄ .

Data Table: Key Chemical Reactions and Conditions

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the piperazine ring.

-

Hydrolysis : The carbonyl group is susceptible to hydrolysis under strongly acidic/basic conditions (pH < 2 or > 12) .

Acylation Reaction (Adapted from ):

-

Dissolve piperazin-1-yl-thiophen-2-yl-methanone (1.0 eq) in dry DCM.

-

Add triethylamine (2.5 eq) and cool to 0°C.

-

Slowly add acid chloride (1.2 eq) and stir for 4–6 hours.

-

Wash with 10% NaHCO₃, dry (Na₂SO₄), and purify via silica gel chromatography.

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry, particularly for developing CNS-targeted therapeutics and antimicrobial agents. Future studies should explore its catalytic asymmetric transformations and photophysical properties.

類似化合物との比較

Structural Modifications and Substituent Effects

Notes:

Physicochemical and Pharmacological Insights

- Lipophilicity : Cyclopenta-fused thiophene derivatives () exhibit higher logP values than unfused analogs, favoring membrane permeability.

- Solubility : Sulfonyl and pyrazine-containing analogs () likely have improved aqueous solubility due to polar functional groups.

- Target selectivity : The trifluoromethyl group in MK37 () may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

準備方法

Synthetic Routes for Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

The synthesis generally proceeds via nucleophilic acyl substitution, where piperazine acts as a nucleophile attacking thiophene-2-carbonyl chloride or related activated thiophene-2-carboxylic acid derivatives.

Step 1: Preparation of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Step 2: Nucleophilic Acylation

The acid chloride is reacted with piperazine in an anhydrous solvent like dichloromethane (DCM) at low temperature (0–5°C) to control the reaction rate and minimize side reactions. Triethylamine or another suitable base is added to neutralize the hydrogen chloride generated.

Step 3: Work-up and Purification

After reaction completion (typically 4–6 hours), the mixture is quenched with water or aqueous sodium bicarbonate solution, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography or recrystallization from ethanol/water mixtures to achieve high purity.

Step 4: Formation of Hydrochloride Salt

The free base amide is converted into its hydrochloride salt by treatment with hydrogen chloride gas in ethanol or by adding hydrochloric acid solution, which precipitates the hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thiophene-2-carboxylic acid + SOCl₂ | Reflux | 2–4 hours | >90 | Anhydrous conditions required |

| Acylation | Piperazine + thiophene-2-carbonyl chloride + triethylamine in DCM | 0–5 °C | 4–6 hours | 85–95 | Slow addition of acid chloride recommended |

| Work-up and extraction | Aqueous NaHCO₃, DCM extraction | Room temp | 30–60 min | — | Neutralizes HCl, removes impurities |

| Purification | Silica gel chromatography or recrystallization | Room temp | Variable | — | Purity >98% achievable |

| Hydrochloride salt formation | HCl gas in ethanol or HCl aqueous solution | 0–25 °C | 1–2 hours | Quantitative | Precipitates hydrochloride salt |

Alternative Synthetic Approaches

Coupling Reactions: In some protocols, thiophene-2-carboxylic acid derivatives may be coupled with piperazine using coupling agents like carbodiimides (e.g., EDCI) or mixed anhydrides, avoiding the need for acid chloride intermediates.

Boc-Protected Piperazine Route: Piperazine can be protected with tert-butyloxycarbonyl (Boc) groups to control regioselectivity during acylation, followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent salt formation.

Continuous Flow Synthesis: For industrial scale, continuous flow reactors offer precise control over reaction parameters (temperature, stoichiometry, mixing), enhancing yield and purity while reducing reaction times.

Purification and Characterization

-

- Silica gel column chromatography using dichloromethane/methanol mixtures.

- Recrystallization from ethanol/water or ethyl acetate/petroleum ether mixtures.

-

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of aromatic thiophene protons (~6.8–7.5 ppm) and aliphatic piperazine methylene protons (~2.5–3.8 ppm).

- Mass Spectrometry (MS): Electrospray ionization (ESI) to detect molecular ion peaks corresponding to the protonated molecule.

- Elemental Analysis: Verifies carbon, hydrogen, nitrogen content consistent with the hydrochloride salt.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity, often >98%.

Research Findings and Optimization Notes

Temperature Control: Low temperature during acylation minimizes side reactions such as over-acylation or polymerization.

Base Selection: Triethylamine is commonly used for acid scavenging; other bases like diisopropylethylamine or pyridine may be employed depending on solvent and scale.

Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reagents; alternatives include tetrahydrofuran or 1,4-dioxane.

Yield and Purity: Optimized conditions yield 85–95% of the target compound with purity exceeding 98% after purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Acylation | Thiophene-2-carbonyl chloride, piperazine, triethylamine, DCM | 0–5 °C, 4–6 h | High yield, straightforward | Requires acid chloride prep |

| Coupling with Carbodiimides | Thiophene-2-carboxylic acid, piperazine, EDCI, DMF or DCM | Room temp, 12–24 h | Avoids acid chloride, milder | Longer reaction time |

| Boc Protection Route | Boc-piperazine, thiophene-2-carbonyl chloride, TFA for deprotection | Multiple steps, 0–25 °C | Regioselectivity control | More steps, requires deprotection |

| Continuous Flow Synthesis | Same as acid chloride method | Controlled flow, variable temp | Scalable, efficient | Requires specialized equipment |

Q & A

Q. Q1. What are the optimal synthetic pathways for Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride, and how can purity be maximized during synthesis?

Methodological Answer: Synthesis typically involves coupling a thiophene carbonyl derivative with a piperazine moiety under nucleophilic substitution conditions. Key steps include:

- Step 1: Reacting thiophene-2-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl .

- Step 2: Quenching excess reagents with ice-cold water, followed by extraction and drying (Na₂SO₄).

- Purity Optimization: Use column chromatography (silica gel, eluent: DCM/methanol 95:5) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–6.8 ppm for thiophene protons; δ 3.8–2.5 ppm for piperazine CH₂ groups) .

Q. Q2. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm aromatic (thiophene) and aliphatic (piperazine) proton environments. Look for splitting patterns in piperazine signals (e.g., coupling with adjacent N–H groups) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (e.g., ~280–300 g/mol range). High-resolution MS (HRMS) for exact mass confirmation .

- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (±0.3% tolerance) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the interaction of this compound with CNS receptors?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against serotonin (5-HT₃), dopamine (D₂), or sigma-1 receptors, leveraging structural homology with known piperazine-based ligands .

- Dynamic Simulations: Run MD simulations (GROMACS) in a lipid bilayer to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence with receptor active sites .

- Validation: Compare computational predictions with in vitro radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors) to quantify IC₅₀ values .

Q. Q4. How can contradictory solubility data in polar vs. non-polar solvents be resolved for this compound?

Methodological Answer:

- Solvent Screening: Perform shake-flask experiments in buffered aqueous solutions (pH 1–7.4) and organic solvents (ethanol, DMSO, hexane). Use UV-Vis spectroscopy to quantify saturation concentrations .

- Thermodynamic Analysis: Calculate logP (octanol/water partition coefficient) via HPLC retention times or software predictions (ChemAxon). Compare with experimental solubility to identify discrepancies caused by protonation states (piperazine pKa ~9.5) .

- Co-solvency Approach: Optimize solubility using PEG 400 or cyclodextrin inclusion complexes for in vivo studies .

Q. Q5. What strategies mitigate off-target effects in cellular assays for this compound?

Methodological Answer:

- Selectivity Profiling: Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) and GPCRs (cAMP accumulation assays) to identify cross-reactivity .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified thiophene substituents (e.g., methyl, chloro) or piperazine N-alkylation to enhance target specificity .

- Negative Controls: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects in cellular models .

Q. Q6. How can stability issues in aqueous formulations be addressed for preclinical studies?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the piperazine-thiophene bond) .

- Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) to enhance shelf-life. Reconstitute in saline for in vivo dosing .

- Buffering Agents: Use citrate (pH 4.0) or phosphate (pH 7.0) buffers to stabilize the hydrochloride salt form during storage .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported IC₅₀ values across different assay platforms?

Methodological Answer:

- Assay Standardization: Replicate assays using identical cell lines (e.g., HEK293 vs. CHO) and readouts (fluorescence vs. luminescence). Control for variables like ATP concentration in kinase assays .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to compare datasets. Identify outliers caused by assay sensitivity thresholds or compound aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。